molecular formula C12H14BF5O2 B14241713 Dipropan-2-yl (pentafluorophenyl)boronate CAS No. 267006-38-2

Dipropan-2-yl (pentafluorophenyl)boronate

Cat. No.: B14241713
CAS No.: 267006-38-2
M. Wt: 296.04 g/mol
InChI Key: DEMAYXBBHNHINF-UHFFFAOYSA-N
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Description

Dipropan-2-yl (pentafluorophenyl)boronate (DPPB) is a boronate ester featuring a pentafluorophenyl group attached to a boron center, with two isopropyloxy substituents. This compound is distinguished by its strong electron-withdrawing pentafluorophenyl group, which significantly enhances its Lewis acidity and reactivity. DPPB is widely studied for applications in organic synthesis, hydrogen peroxide (H₂O₂) sensing, and materials science due to its unique electronic and steric properties .

The pentafluorophenyl group stabilizes the boron center through inductive effects, making DPPB more reactive toward nucleophiles like H₂O₂ compared to non-fluorinated analogs. This reactivity is exploited in fluorescent probe designs for oxidative stress monitoring . Additionally, DPPB’s stability in organic solvents and compatibility with transition metal catalysts have enabled its use in cross-coupling reactions, albeit with limitations in certain substrates .

Properties

CAS No.

267006-38-2

Molecular Formula

C12H14BF5O2

Molecular Weight

296.04 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl)-di(propan-2-yloxy)borane

InChI

InChI=1S/C12H14BF5O2/c1-5(2)19-13(20-6(3)4)7-8(14)10(16)12(18)11(17)9(7)15/h5-6H,1-4H3

InChI Key

DEMAYXBBHNHINF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)F)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropan-2-yl (pentafluorophenyl)boronate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenylboronic acid with isopropanol in the presence of a dehydrating agent such as anhydrous magnesium sulfate. The reaction typically proceeds under mild conditions, yielding the desired boronate ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (pentafluorophenyl)boronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of dipropan-2-yl (pentafluorophenyl)boronate involves its ability to form stable complexes with various substrates. The boronate ester group can interact with nucleophiles, facilitating reactions such as cross-coupling and substitution. The pentafluorophenyl ring enhances the compound’s reactivity by stabilizing intermediates through electron-withdrawing effects .

Comparison with Similar Compounds

Table 1: Kinetic Parameters of Selected Boronates

Compound Half-Life (H₂O₂) Reaction Regime Substituent Effect (ρ)
DPPB 2.6 ms II (B–C cleavage) +3.4
2,6-Difluorophenyl boronate 5 s II Not reported
Phenylboronic acid >1 h I (concerted) -

Acidity and Binding Properties

  • Acidity : The pentafluorophenyl group increases acidity via inductive effects, but steric hindrance from ortho-fluorine atoms can reduce tetrahedral boronate ion formation. This contrasts with ortho-F-substituted boronates, where intramolecular B–O–H···F hydrogen bonding enhances acidity .
  • Diol Binding : DPPB forms stable boronate esters with diols, as evidenced by ¹¹B NMR studies. Its complexation peak intensity is higher than that of alkyl-substituted boronates (e.g., APBA), indicating stronger binding .

Table 2: Binding Constants (Kₐ) with Diols

Compound Kₐ (M⁻¹) pH Range
DPPB ~10³ 7–9
Phenylboronic acid ~10² 8–10
Trifluoromethylphenyl boronate ~10² 7–9

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